![molecular formula C27H26N6O2S B4010357 ethyl 1-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4010357.png)
ethyl 1-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate
Description
"Ethyl 1-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate" belongs to a class of organic compounds known for their complex structures and diverse applications. The compound features in research primarily focused on the synthesis and analysis of similar quinoline and quinoxaline derivatives.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes. For example, Carabateas et al. (1984) described the synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids, emphasizing the importance of substituents on the pyridine ring and the steps involved in ethylation and hydrolysis (Carabateas et al., 1984).
Molecular Structure Analysis
The molecular structure of these compounds is often complex and can be elucidated through crystallography. Xiang (2004) studied the crystal structure of a related compound, revealing insights into the conformation and bonding within such molecules (Wangchun Xiang, 2004).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, often leading to the formation of new derivatives. Mekheimer et al. (1997) discussed the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents, highlighting the versatility of such structures in chemical synthesis (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. Govindaraj et al. (2015) described the crystal structure of a similar compound, providing insights into its physical characteristics (Govindaraj et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are critical for understanding the compound's potential applications. Patel et al. (2003) analyzed the structure of Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate, providing insights into its chemical properties (Patel et al., 2003).
properties
IUPAC Name |
ethyl 1-[(2,3-dipyridin-2-ylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S/c1-2-35-26(34)18-11-15-33(16-12-18)27(36)30-19-9-10-20-23(17-19)32-25(22-8-4-6-14-29-22)24(31-20)21-7-3-5-13-28-21/h3-10,13-14,17-18H,2,11-12,15-16H2,1H3,(H,30,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSCKUFVLBBCKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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